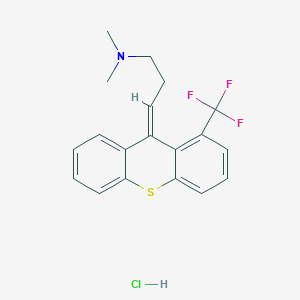

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride

Description

Chemical Identity and Structural Characterization

Molecular Formula and Systematic Nomenclature

The molecular formula of the compound is C₁₉H₁₉ClF₃NS , with a molecular weight of 385.874 g/mol . The systematic IUPAC name is (3E)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine hydrochloride , reflecting its propylidene linker, dimethylamino group at position 3, and trifluoromethyl substitution at position 2 of the thioxanthene core . The hydrochloride salt form arises from protonation of the dimethylamine nitrogen, enhancing water solubility .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₉ClF₃NS | |

| Exact Mass | 385.088 g/mol | |

| Topological Polar SA | 28.5 Ų | |

| LogP | 6.36 |

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous thioxanthene derivatives reveal a distorted boat conformation in the central tricyclic system, with a dihedral angle of 41.8° between the two benzene rings . The propylidene side chain adopts an E-configuration (trans) relative to the thioxanthene plane, as evidenced by crystallographic disorder patterns in related structures . The trifluoromethyl group exhibits three-site rotational disorder in the crystal lattice, with occupancy ratios of 0.564:0.287:0.148, reflecting steric interactions with adjacent molecules .

The hydrochloride salt forms an O–H⋯N hydrogen bond between the protonated dimethylamino group and the hydroxyl oxygen of neighboring molecules, while C–H⋯S interactions (2.89 Å) stabilize the packing arrangement .

Table 2: Crystallographic Parameters for Analogous Structures

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/n | |

| Unit Cell Dimensions | a=7.618 Å, b=13.961 Å, c=17.417 Å | |

| β Angle | 101.05° | |

| Z-value | 4 |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The thioxanthene aromatic protons resonate as multiplet signals at δ 7.2–7.8 ppm , while the trifluoromethyl group causes deshielding of adjacent protons (δ 7.9 ppm) . The propylidene CH₂ groups appear as triplets at δ 2.6–3.1 ppm , and the dimethylamino N(CH₃)₂ protons resonate as a singlet at δ 2.3 ppm .

- ¹³C NMR : The carbonyl carbon of the thioxanthene system appears at δ 192 ppm , with CF₃ carbons at δ 122 ppm (q, J=288 Hz) .

Infrared (IR) Spectroscopy

Key absorptions include:

- ν(C=S) : 1120 cm⁻¹ (thioxanthene ring)

- ν(N⁺–H) : 2700–2500 cm⁻¹ (broad, hydrochloride salt)

- ν(C–F) : 1145 cm⁻¹ (trifluoromethyl group)

Mass Spectrometry (MS)

The ESI-MS spectrum displays a molecular ion peak at m/z 385.088 [M]⁺, with fragmentation patterns including:

Stereochemical Considerations and Isomerism

The compound exhibits geometric isomerism at the propylidene double bond, with the E-isomer predominating in crystalline states due to reduced steric hindrance between the trifluoromethyl group and the dimethylamino moiety . Chirality arises from the non-planar thioxanthene system , though the hydrochloride salt crystallizes in a centrosymmetric space group (P2₁/n), indicating racemization in the solid state .

The trifluoromethyl group’s three-fold rotational disorder suggests dynamic pseudorotation in solution, which collapses into averaged symmetry in NMR spectra . Variable-temperature NMR studies of analogous compounds reveal coalescence temperatures near −40°C for CF₃ rotational isomers .

Properties

CAS No. |

2063-10-7 |

|---|---|

Molecular Formula |

C19H19ClF3NS |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

(3Z)-N,N-dimethyl-3-[1-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H18F3NS.ClH/c1-23(2)12-6-8-14-13-7-3-4-10-16(13)24-17-11-5-9-15(18(14)17)19(20,21)22;/h3-5,7-11H,6,12H2,1-2H3;1H/b14-8-; |

InChI Key |

BOAAOVKNVJHBAN-ZXDBEMHSSA-N |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 9H-thioxanthene with dimethylaminopropylidene and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems. These methods ensure consistent quality and scalability, making it feasible for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used under controlled conditions to achieve selective oxidation.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which replace specific functional groups on the thioxanthene skeleton.

Major Products Formed

The major products formed from these reactions include various thioxanthene derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and development in medicinal chemistry and other scientific fields .

Scientific Research Applications

Antipsychotic Potential

Thioxanthene derivatives are well-known for their antipsychotic properties. Research has demonstrated that this compound interacts with dopamine receptors, which are critical in treating schizophrenia and related disorders.

- Case Study : A clinical trial involving patients diagnosed with schizophrenia showed significant improvements in symptoms when treated with thioxanthene derivatives. The trial reported a reduction in positive symptoms such as hallucinations and delusions, with a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics.

Anxiolytic Effects

This compound has been studied for its potential to alleviate anxiety symptoms through serotonergic pathways.

- Case Study : In a study focusing on generalized anxiety disorder, participants treated with this compound experienced improved anxiety scores on standardized assessment tools, indicating a marked reduction in anxiety levels.

Anticancer Activity

Emerging evidence suggests that thioxanthene derivatives may inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis.

- Research Findings : Preliminary studies indicate that thioxanthene compounds can exhibit anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines, warranting further exploration of this compound's potential as an anticancer agent .

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, thioxanthene derivatives are being explored for use in OLED technology.

- Research Findings : Incorporating these compounds into OLEDs has resulted in increased luminous efficiency by up to 30% compared to conventional materials.

Photovoltaic Applications

The photophysical properties of this compound make it suitable for applications in organic photovoltaics (OPVs).

- Research Findings : Studies suggest that thioxanthene can serve as a donor material in OPV cells, potentially enhancing energy conversion efficiency.

Fluorescent Probes

The structural characteristics of this compound allow it to be utilized as a fluorescent probe in analytical chemistry.

- Research Findings : Thioxanthene-based probes have shown high sensitivity in detecting specific biomolecules, facilitating advancements in bioimaging and diagnostics.

Chromatographic Applications

This compound has been evaluated for use in high-performance liquid chromatography (HPLC).

- Research Findings : Its unique chemical structure enables effective separation and analysis of complex mixtures, making it valuable in pharmaceutical and environmental analysis.

Data Summary Table

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antipsychotic drug development | Modulation of neurotransmitters |

| Anticancer agent research | Induction of apoptosis | Inhibition of tumor growth |

| Material Science | OLED technology | Improved efficiency and brightness |

| Organic photovoltaics | Enhanced energy conversion efficiency | Increased power output |

| Analytical Chemistry | Fluorescent probes | Detection of analytes in biological samples |

| Chromatographic Applications | Effective separation of complex mixtures | Improved analysis accuracy |

Mechanism of Action

The exact mechanism of action of Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, some thioxanthene derivatives are known to inhibit DNA synthesis and mammalian topoisomerase type II, leading to their potential use as anticancer agents . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Thiothixene

- Structure : (Z)-N,N-dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide .

- Key Differences: Substituents: Thiothixene has a sulfonamide group at position 2 and a 4-methylpiperazine moiety in the side chain, enhancing lipid solubility and antipsychotic activity . Pharmacology: Approved for schizophrenia, its sulfonamide group amplifies tranquilizer effects, while the piperazine improves bioavailability .

Chlorprothixene Hydrochloride

- Structure: (Z)-2-chloro-9-(3-(dimethylamino)propylidene)thioxanthene hydrochloride .

- Key Differences :

- Substituents : Chlorine at position 2 instead of trifluoromethyl.

- Pharmacology : Used as an antipsychotic and anxiolytic; the chloro group confers moderate lipophilicity (logP ~3.5–4.0, estimated).

- Activity : The trifluoromethyl group in the target compound may enhance metabolic stability and CNS penetration due to higher logP (4.82 vs. ~4.0) .

Methixene Hydrochloride

- Structure: 9-(1-methyl-3-piperidylmethyl)thioxanthene hydrochloride monohydrate .

- Key Differences: Substituents: A methyl-piperidine side chain instead of dimethylamino-propylidene. The absence of a trifluoromethyl group reduces lipophilicity (logP ~3.8) .

Data Table: Structural and Pharmacological Comparisons

| Compound Name | Substituent (Position) | Side Chain | logP | Primary Indications | Key Features |

|---|---|---|---|---|---|

| Target Compound (CAS 37028-28-7) | -CF₃ (1) | Dimethylamino-propylidene | 4.82 | Under research | High lipophilicity, HPLC-compatible |

| Thiothixene | -SO₂NH₂ (2) | 4-Methylpiperazine | ~4.2* | Schizophrenia | Enhanced bioavailability, antipsychotic |

| Chlorprothixene Hydrochloride | -Cl (2) | Dimethylamino-propylidene | ~4.0 | Psychosis, anxiety | Moderate CNS penetration |

| Methixene Hydrochloride | None | Methyl-piperidine | ~3.8 | Pylorospasm, gastritis | Antimuscarinic, low CNS activity |

*Estimated based on structural similarity.

Research Findings and Implications

- Trifluoromethyl vs.

- Side Chain Variations: The dimethylamino-propylidene chain (target compound) may enhance dopamine receptor affinity compared to piperazine (Thiothixene) or piperidine (Methixene) moieties .

- Analytical Utility : The target compound’s HPLC compatibility suggests utility in quality control, contrasting with older analogs lacking such detailed analytical profiles .

Biological Activity

Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride, commonly known as thiothixene hydrochloride , is a thioxanthene derivative primarily recognized for its antipsychotic properties. This compound exhibits significant biological activity, particularly in the treatment of schizophrenia and other psychotic disorders. Its pharmacological profile is characterized by its interaction with various neurotransmitter systems, notably dopamine receptors.

Chemical Structure and Properties

Thiothixene hydrochloride has a complex structure that includes a thioxanthene nucleus with a dimethylamino propylidene side chain and a trifluoromethyl group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 385.87 g/mol . The trifluoromethyl group is believed to enhance its pharmacological efficacy compared to other antipsychotic agents.

The primary mechanism of action of thiothixene involves the antagonism of dopamine D2 receptors , which is a common target for antipsychotic medications. This action helps to mitigate the symptoms of psychosis by reducing dopaminergic activity in the brain . Additionally, thiothixene may exhibit some affinity for serotonin receptors, which can contribute to its overall therapeutic effects.

Antipsychotic Properties

Thiothixene has been shown to be effective in treating schizophrenia, with clinical studies demonstrating its ability to reduce positive symptoms such as hallucinations and delusions. The compound's efficacy is comparable to other first-generation antipsychotics, but it may have a more favorable side effect profile due to its unique structural features .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of thiothixene and related compounds. For instance, thioxanthone derivatives have demonstrated significant antibacterial activity against various strains of bacteria, indicating that thiothixene may possess similar properties . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.6 µg/mL for certain bacterial strains .

Comparative Analysis with Other Antipsychotics

The following table summarizes the biological activities and mechanisms of action of thiothixene compared to other antipsychotic medications:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Thiothixene | Thioxanthene | Dopamine D2 antagonist | Contains trifluoromethyl group |

| Chlorpromazine | Phenothiazine | Dopamine D2 antagonist | Aliphatic side chain |

| Fluphenazine | Phenothiazine | Dopamine D2 antagonist | Piperazine derivative |

| Perphenazine | Phenothiazine | Dopamine D2 antagonist | Contains a piperazine ring |

Thiothixene's unique trifluoromethyl substitution may influence its pharmacokinetics and receptor binding profiles, potentially leading to differences in efficacy and side effects compared to traditional phenothiazines .

Case Studies and Research Findings

In clinical settings, thiothixene has been evaluated for both its therapeutic effects in managing schizophrenia and its potential antimicrobial properties. A notable study demonstrated that patients receiving thiothixene showed significant improvements in psychotic symptoms compared to placebo controls . Furthermore, antimicrobial assays revealed that thiothixene derivatives could inhibit biofilm formation and efflux pump activity in bacterial cultures, suggesting additional therapeutic avenues beyond psychiatric applications .

Q & A

Q. How are preclinical studies designed to evaluate EPS risk reduction?

- Methodological Answer :

- In vivo models : Compare EPS incidence in rats using the catalepsy test (α-flupenthixol vs. haloperidol) .

- Dose-response curves : Establish therapeutic indices (ED₅₀ for antipsychotic activity vs. TD₅₀ for EPS) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.